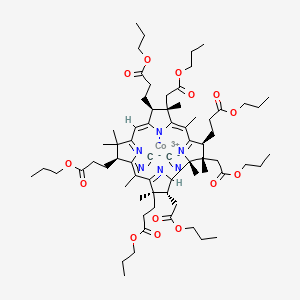

Dicyanocobyrinic acid heptapropyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of nitrite ionophore II involves the esterification of dicyanocobyrinic acid with heptapropyl alcohol. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Industrial Production Methods: Industrial production of nitrite ionophore II follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure consistency and high yield. The final product is subjected to rigorous quality control measures to meet the standards required for its application in ion-selective electrodes .

Types of Reactions:

Oxidation: Nitrite ionophore II can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound can also be reduced under specific conditions, although this is less common.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives of nitrite ionophore II.

Reduction: Reduced forms of the compound, often with altered ester groups.

Substitution: Substituted derivatives with different alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Nitrite ionophore II has a wide range of applications in scientific research:

Chemistry: Used in the development of ion-selective electrodes for the detection of nitrite ions in environmental and industrial samples.

Biology: Employed in biosensors for monitoring nitrite levels in biological systems, which is crucial for studying nitrogen metabolism and related processes.

Medicine: Utilized in diagnostic devices for measuring nitrite levels in bodily fluids, aiding in the diagnosis of certain medical conditions.

Industry: Applied in environmental monitoring to detect nitrite contamination in water and soil samples

Mecanismo De Acción

The mechanism of action of nitrite ionophore II involves the selective binding of nitrite ions through coordination with the cobalt center in the compound. This binding occurs due to the specific geometry and electronic properties of the ionophore, which allows it to differentiate nitrite ions from other anions. The bound nitrite ions can then be detected through changes in the electrode potential, providing a quantitative measure of nitrite concentration .

Comparación Con Compuestos Similares

- Nitrite ionophore I

- Nitrate ionophore VI

- Lead ionophore IV

- Cadmium ionophore I

Comparison: Nitrite ionophore II is unique in its high selectivity for nitrite ions compared to other ionophores. While nitrite ionophore I also binds nitrite ions, nitrite ionophore II offers improved stability and sensitivity. Nitrate ionophore VI, on the other hand, is selective for nitrate ions and is used in different applications. Lead ionophore IV and cadmium ionophore I are selective for lead and cadmium ions, respectively, and are used in the detection of these heavy metals .

Propiedades

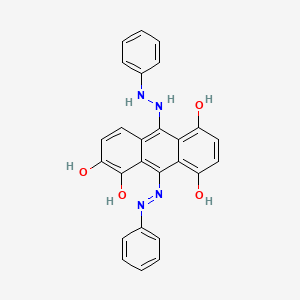

Fórmula molecular |

C68H101CoN6O14 |

|---|---|

Peso molecular |

1285.5 g/mol |

Nombre IUPAC |

cobalt(3+);propyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris(2-oxo-2-propoxyethyl)-3,13,17-tris(3-oxo-3-propoxypropyl)-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;dicyanide |

InChI |

InChI=1S/C66H101N4O14.2CN.Co/c1-16-31-78-50(71)26-23-44-48-39-49-62(10,11)45(24-27-51(72)79-32-17-2)57(68-49)42(8)59-63(12,30-29-53(74)81-34-19-4)47(38-54(75)82-35-20-5)61(69-59)66(15)65(14,41-56(77)84-37-22-7)46(25-28-52(73)80-33-18-3)58(70-66)43(9)60(67-48)64(44,13)40-55(76)83-36-21-6;2*1-2;/h39,44-47,61H,16-38,40-41H2,1-15H3;;;/q3*-1;+3/t44-,45-,46-,47+,61?,63-,64+,65+,66+;;;/m1.../s1 |

Clave InChI |

WMGFZOGMMFWUJM-GRQAXCPQSA-N |

SMILES isomérico |

CCCOC(=O)CC[C@@H]1/C/2=C/C3=N/C(=C(\C4=NC([C@@H]([C@@]4(C)CCC(=O)OCCC)CC(=O)OCCC)[C@]5([C@@]([C@@H](C(=N5)/C(=C(/[C@@]1(C)CC(=O)OCCC)\[N-]2)/C)CCC(=O)OCCC)(C)CC(=O)OCCC)C)/C)/[C@H](C3(C)C)CCC(=O)OCCC.[C-]#N.[C-]#N.[Co+3] |

SMILES canónico |

CCCOC(=O)CCC1C2=CC3=NC(=C(C4=NC(C(C4(C)CCC(=O)OCCC)CC(=O)OCCC)C5(C(C(C(=N5)C(=C(C1(C)CC(=O)OCCC)[N-]2)C)CCC(=O)OCCC)(C)CC(=O)OCCC)C)C)C(C3(C)C)CCC(=O)OCCC.[C-]#N.[C-]#N.[Co+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Dichlorobenzoyl)amino]benzoic acid](/img/structure/B12052679.png)

![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12052681.png)

![6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B12052687.png)

![N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12052697.png)

![11-((5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12052719.png)